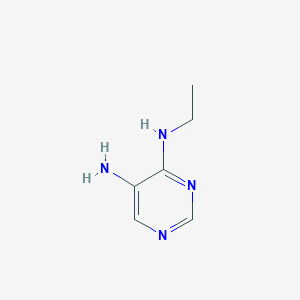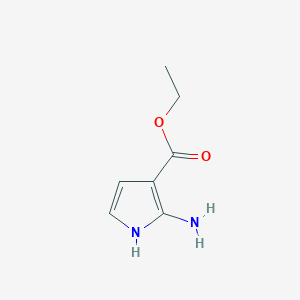
2,3-Dimethyl-3-octanol
Übersicht
Beschreibung
2,3-Dimethyl-3-octanol is a chemical compound with the molecular formula C10H22O . It has an average mass of 158.281 Da and a monoisotopic mass of 158.167068 Da .
Molecular Structure Analysis
The molecular structure of 2,3-Dimethyl-3-octanol consists of a chain of carbon atoms with two methyl groups (CH3) and a hydroxyl group (OH) attached . The presence of the hydroxyl group classifies it as an alcohol .Wissenschaftliche Forschungsanwendungen
Ultrasonic and NMR studies revealed that internal rotational relaxation processes contribute to dispersion in 2,3-dimethyl-3-hexanol, a related compound, indicating its potential in physical chemistry research (Dugue, Emery, & Pethrick, 1980).
A study on Octa(3-hydroxypropyldimethylsiloxy)octasilsesquioxane and its derivative demonstrates the use of similar compounds in the synthesis of hybrid nanocomposites, with applications in materials science (Zhang & Laine, 2000).
The reaction of 2-Dimethylaminoethanol with 1,2-epoxyoctane, producing various products including 1-(s-dimethylaminoethoxy)-2-o, illustrates chemical transformations relevant to synthetic chemistry (Tobler, 1969).
Biotransformation of citronellol into 3,7-dimethyl-1,6,7-octanetriol by the basidiomycete Cystoderma carcharias in a bioreactor shows the compound's potential in biotechnology and microbiology (Onken & Berger, 1999).
Sodium dodecyl sulfate systems in nonaqueous solvents, with octanol acting as a structure breaker, are studied for their implications in colloid and surface science (Ceglie, Monduzzi, & Söderman, 1991).
The RK-ASPEN model's accuracy in predicting phase equilibrium data in supercritical CO2 + mixtures containing compounds like 3,7-dimethyl-1-octanol highlights its relevance in chemical engineering (Zamudio, Schwarz, & Knoetze, 2013).
The use of 2-MPOD and 3-MPOD in inhibiting mild steel corrosion in acidic solutions, including 3,7-dimethyl-1-octanol, demonstrates applications in materials science and corrosion engineering (Chafiq et al., 2020).
The development of a catalyst for 1,3-butadiene dimerization, producing 1,3,7-octatriene in the presence of 2-propanol, is significant in the field of catalysis and organic synthesis (Harkal et al., 2005).
A novel synthesis of bicyclo[3.3.0]octenes, with complete stereospecificity, emphasizes the compound's importance in organic chemistry and drug synthesis (Padwa et al., 1996).
Studies on n-Octanol's intermolecular interactions and hydrogen bonding provide insights relevant to physical and theoretical chemistry (Pocheć et al., 2022).
Research on iron and aluminium chelation therapy using compounds like 1,6-Dimethyl-4-hydroxy-3-pyridinecarboxylic acid suggests applications in medical chemistry and pharmacology (Dean et al., 2009).
Safety And Hazards
The safety data sheet for a similar compound, 3,7-Dimethyl-3-octanol, indicates that it is a combustible liquid that causes skin irritation and serious eye irritation . It is very toxic to aquatic life and has long-lasting effects . It is recommended to keep away from heat, sparks, open flames, and hot surfaces, and to wear protective gloves, eye protection, and face protection when handling .
Eigenschaften
IUPAC Name |
2,3-dimethyloctan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-5-6-7-8-10(4,11)9(2)3/h9,11H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHYRPPRRQITHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80941563 | |
| Record name | 2,3-Dimethyloctan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80941563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-3-octanol | |
CAS RN |
19781-10-3 | |
| Record name | 2,3-Dimethyl-3-octanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethyloctan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80941563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



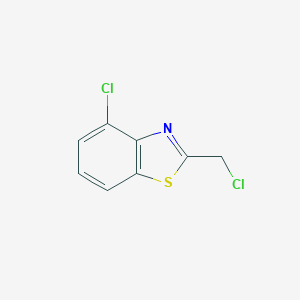
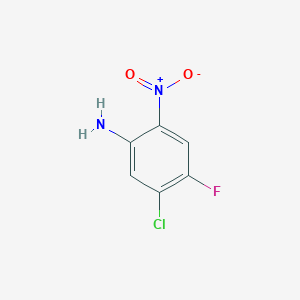
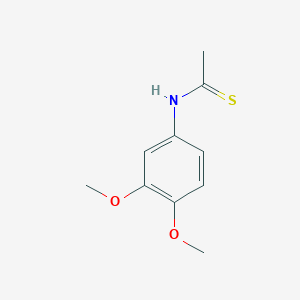
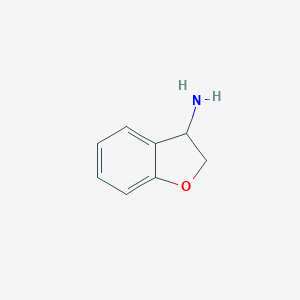
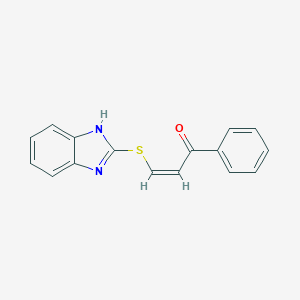

![methyl 3-methyl-2-[[(Z)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylprop-2-enoyl]amino]butanoate](/img/structure/B11751.png)
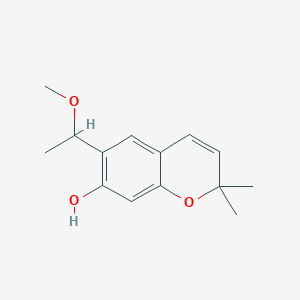

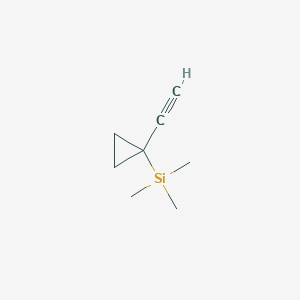
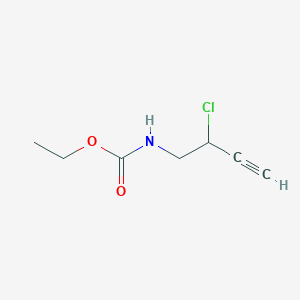
![1-(Phenylsulfonyl)-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde](/img/structure/B11758.png)
